molecular formula C17H24N2O B7575735 2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone

Cat. No. B7575735
M. Wt: 272.4 g/mol
InChI Key: VGBQQOMKPRVANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.

Mechanism of Action

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone acts as a μ-opioid receptor agonist, binding to the receptor and activating it. This activation leads to a decrease in the transmission of pain signals in the spinal cord and brain, resulting in analgesia.
Biochemical and Physiological Effects:
2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, and respiratory depression. These effects are similar to those produced by other opioid analgesics, such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in research.

Future Directions

Future research on 2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone could focus on its potential use as an antidepressant or anxiolytic, as well as its potential for abuse and addiction. Additionally, further studies could investigate the structure-activity relationship of 2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone and its analogs, with the goal of developing safer and more effective opioid analgesics.

Synthesis Methods

The synthesis of 2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone involves the reaction of 4-phenylpiperidine with cyclopropylmethylamine and ethyl chloroacetate in the presence of sodium hydride and a palladium catalyst. The resulting product is then hydrolyzed to yield 2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone.

Scientific Research Applications

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone has been used in scientific research to study the μ-opioid receptor and its role in pain management. It has also been used to investigate the potential use of opioid receptor agonists as antidepressants and anxiolytics.

properties

IUPAC Name

2-(cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(13-18-12-14-6-7-14)19-10-8-16(9-11-19)15-4-2-1-3-5-15/h1-5,14,16,18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBQQOMKPRVANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethylamino)-1-(4-phenylpiperidin-1-yl)ethanone

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